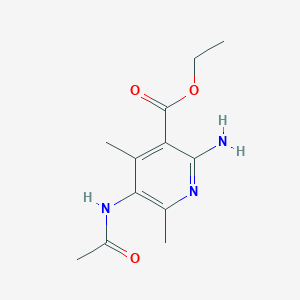
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate is a chemical compound with a complex structure that includes an ethyl ester, amino, acetamido, and dimethyl groups attached to a nicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the acylation of 2-amino-4,6-dimethylnicotinic acid with acetic anhydride to introduce the acetamido group. This is followed by esterification with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The acetamido group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, which can have different functional groups replacing the original acetamido group .
Aplicaciones Científicas De Investigación
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Thiadiazole Derivatives: Exhibits a broad spectrum of biological activities, including antiviral and anticancer properties.
Uniqueness
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
ethyl 5-acetamido-2-amino-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-5-18-12(17)9-6(2)10(15-8(4)16)7(3)14-11(9)13/h5H2,1-4H3,(H2,13,14)(H,15,16) |
Clave InChI |
VIXXPQWAQPQGGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N=C1N)C)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


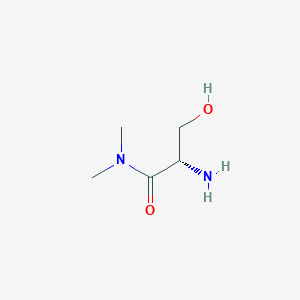

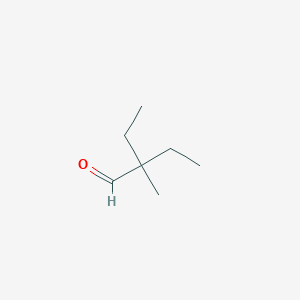

![[2-(Hexylamino)phenyl]methanol](/img/structure/B8652362.png)

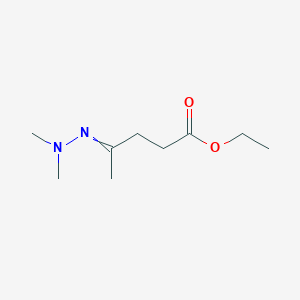
![N-[(Benzoylsulfanyl)acetyl]glycine](/img/structure/B8652386.png)

![Methyl 3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propanoate](/img/structure/B8652392.png)

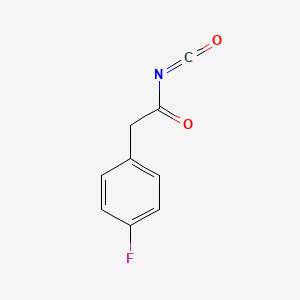
![Diethyl [(2-bromophenyl)methylidene]propanedioate](/img/structure/B8652416.png)

